tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Orthogonal protection Chemoselectivity Synthetic methodology

For medicinal chemists building 4-aryl-3,5-dimethylpyrazole libraries, the unprotected core (CAS 3398-16-1) is incompatible with acylation/metal-catalyzed steps. The Boc group in 1040276-87-6 enables orthogonal protection, remaining stable under Suzuki-Miyaura conditions (XPhos Pd G2, 80 °C) while cleaving quantitatively with TFA in <2 h. - Eliminates 5-15% benchtop Boc-protection yield loss - 4-Br handle delivers 75-92% coupling yields vs 50-70% for iodo analogs - ≥98% purity with ambient shipping; multigram stocks (up to 25 g) available

Molecular Formula C10H15BrN2O2
Molecular Weight 275.14 g/mol
CAS No. 1040276-87-6
Cat. No. B1522751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
CAS1040276-87-6
Molecular FormulaC10H15BrN2O2
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)OC(C)(C)C)C)Br
InChIInChI=1S/C10H15BrN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3
InChIKeyICZWOYCHFVRCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1040276-87-6 Structural & Pharmacophoric Profile


tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS 1040276-87-6), also designated as 1-Boc-4-bromo-3,5-dimethylpyrazole, is a N-Boc-protected 4-bromopyrazole building block [1]. The molecule bears methyl substituents at the pyrazole 3- and 5-positions and a bromo group at the 4-position; the Boc (tert-butoxycarbonyl) group masks the endocyclic nitrogen, imparting acid-labile protection that is orthogonal to many cross-coupling conditions [2]. Commercial suppliers typically offer the compound at ≥95% purity (up to 98% NLT) with molecular formula C₁₀H₁₅BrN₂O₂ (MW 275.14 g mol⁻¹) . The compound is employed primarily as a key intermediate in the synthesis of 3,4,5-trisubstituted pyrazoles via palladium-catalyzed Suzuki–Miyaura couplings, and its Boc group can be used to direct regioselective acylation steps before being removed under standard acidic conditions (e.g., TFA) [3].

1

Suzuki–Miyaura Cross-Coupling Workflow

Pre-protected 4-bromopyrazole handle for direct palladium-catalyzed arylation of the C-4 position.

2

Orthogonal Boc Protection Strategy

Acid-labile Boc group masks endocyclic nitrogen, preventing N–H competition during coupling steps.

3

3,4,5-Trisubstituted Pyrazole Library Synthesis

Key intermediate for generating diverse C-4 aryl/heteroaryl analogs with fixed 3,5-dimethyl substitution.

Why N-Unprotected Analogs Cannot Substitute 1040276-87-6


Direct substitution of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate with the N-unprotected 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1) is impossible in synthetic sequences that require orthogonal protection of the endocyclic N–H [1]. The free N–H is nucleophilic and can compete in acylation, alkylation, or metal-catalyzed steps, leading to undesired side products and diminished yields. Conversely, the Boc group is acid-labile (cleaved quantitatively with TFA in CH₂Cl₂ at room temperature within 1–2 h) [2], yet it remains stable under Suzuki–Miyaura cross-coupling conditions (aqueous base, Pd catalyst, 80–100 °C), allowing the bromo handle to be chemoselectively elaborated without N-deprotection [3]. Substitution with the methyl ester (CAS 28188-06-9) or other alkoxycarbonyl-protected analogs would require re-optimization of coupling conditions and may exhibit different acid sensitivity, altering both the order and efficiency of deprotection steps [4]. Thus, the tert-butyl carbamate presents a unique balance of acid-sensitivity, steric bulk, and cross-coupling compatibility that structurally similar N-protected or N-unprotected pyrazoles do not replicate.

!

N-Unprotected 4-Bromo-3,5-dimethylpyrazole (CAS 3398-16-1)

Free N–H may compete as a nucleophile in acylation or metal-catalyzed steps, potentially reducing yield and complicating purification.

!

Alkoxycarbonyl-Protected Analogs (e.g., Methyl Ester CAS 28188-06-9)

Different acid sensitivity may shift deprotection kinetics; coupling conditions may require re-optimization, affecting step efficiency.

!

Non-Methylated 4-Bromo-1H-pyrazole-1-carboxylate (CAS 1150271-23-0)

Lacks 3,5-dimethyl steric and electronic modulation; solid-state packing and pKa differences may alter solubility and deprotection behavior.

Comparative Evidence for 1040276-87-6


Boc Protection Enables Orthogonal Chemoselectivity

The Boc group on tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate completely suppresses N–H nucleophilicity, thereby preventing competing N-acylation or N-alkylation during C-4 functionalization. In contrast, 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1, pKa ≈ 13.83) possesses a free N–H that reacts competitively under basic conditions . In the Suzuki–Miyaura arylation of Boc-protected bromopyrazoles described by Jedinák et al., the Boc group remained intact throughout the coupling (XPhos Pd G2 precatalyst, K₂CO₃, dioxane/H₂O, 80 °C, 2 h), and was subsequently removed by in situ hydrolysis during the same step, eliminating a separate deprotection operation [1]. The N-unprotected analog cannot benefit from this one-pot sequence because the free N–H would be deprotonated under the coupling conditions, leading to side reactions and lower yields.

Boc Protection Enables Orthogonal Chemoselectivity
Head-to-head
Boc group remains intact during Suzuki coupling (XPhos Pd G2, 80 °C) and is removed in situ by hydrolysis, enabling a one-pot acylation–coupling–deprotection sequence. Unprotected analog cannot replicate this due to N–H nucleophilicity.
One-pot sequence may reduce step count by 1–2 operations.
Reported sequence: XPhos Pd G2, K₂CO₃, dioxane/H₂O, 80 °C, 2 h.
Orthogonal protection Chemoselectivity Synthetic methodology

Bromo Substituent Advantage in Suzuki Coupling

A systematic head-to-head comparison of halogenated aminopyrazoles in Suzuki–Miyaura coupling (Jedinák et al., J. Org. Chem. 2017) demonstrated that bromo- and chloro-substituted pyrazoles gave higher isolated yields than iodo-analogs, primarily because the iodo derivatives underwent substantial dehalogenation [1]. For the 4-bromopyrazole scaffold, isolated yields of 75–92% were observed with a range of arylboronic acids, while the corresponding 4-iodopyrazole substrates gave 20–40% lower yields under identical conditions due to competitive hydrodehalogenation [1]. Although the study did not use 1040276-87-6 itself, it examined 4-bromo- and 4-iodo-N-Boc-aminopyrazoles, establishing a class-level superiority of Br over I that directly applies to the target compound.

Bromo Substituent Advantage in Suzuki Coupling
Class-level inference
75–92% yield
vs. Iodo 50–70%
Higher coupling yields and reduced dehalogenation support procurement context.
Net yield advantage of 20–40 percentage points reported for Br over I.
Cross-coupling efficiency Dehalogenation Suzuki-Miyaura

3,5-Dimethyl Substitution: Steric and Electronic Impact

The 3,5-dimethyl substitution on the pyrazole ring alters both steric and electronic properties compared with the non-methylated tert-butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS 1150271-23-0). Crystal structures of 3,5-dimethyl-4-bromopyrazole reveal that the methyl groups force a distinct packing arrangement relative to 4-bromopyrazole, with the N–H···N hydrogen-bond network forming catemers instead of trimers [1]. Computationally predicted pKa values show a dramatic shift: the Boc-protected 3,5-dimethyl analog has a predicted pKa of −1.94±0.12, whereas the unsubstituted Boc-protected 4-bromopyrazole is expected to be substantially more basic . This difference affects the pH at which Boc deprotection occurs and the compound’s solubility profile.

3,5-Dimethyl Substitution: Steric and Electronic Impact
Cross-study comparable
Predicted pKa shift to more acidic regime (≈ −1.94) and altered crystal packing (catemer vs. trimer motif) reported for 3,5-dimethyl analog.
Altered crystallinity and pKa may impact solubility and deprotection kinetics.
Crystal structure (XRD) and ACD/Labs Percepta prediction context.
Steric effect Electronic modulation Regioselectivity

Full Characterization from Commercial Suppliers

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is stocked by multiple reputable vendors (Fluorochem, AChemBlock, Boroncore, ABCR) at purities of ≥95% (often ≥98%) . Identity is confirmed by ¹H/¹³C NMR, FTIR, Raman, and HRMS, and the compound is supplied with certificates of analysis [1]. By contrast, the unprotected 4-bromo-3,5-dimethylpyrazole (CAS 3398-16-1) is also available but often requires additional purification before use in Boc-protection steps, adding cost and time. The methyl ester analog (CAS 28188-06-9) is less commonly stocked, and its purity is less rigorously documented across suppliers.

Full Characterization from Commercial Suppliers
Supporting evidence
≥95% purity (often ≥98%) from multiple vendors; identity confirmed by NMR, FTIR, Raman, and HRMS. Avoids 5–15% yield loss typical of benchtop Boc protection.
Pre-protected, certified building block reduces lead time and QA overhead.
Supplier-stipulated storage: –20 °C, long-term.
Commercial availability Quality control Supply chain

Key Application Scenarios for 1040276-87-6


Pyrazole Kinase Inhibitor Library Synthesis

When a medicinal chemistry program requires rapid exploration of 4-aryl-3,5-dimethylpyrazole SAR, 1040276-87-6 provides the ideal pre-protected bromo-handle. Its Boc group withstands Suzuki–Miyaura coupling (XPhos Pd G2, 80 °C, 2 h) and can be removed in situ, collapsing a two-step sequence into a single operation [1]. The 3,5-dimethyl substitution enhances lipophilicity and metabolic stability relative to the unsubstituted core , and the bromo atom delivers higher coupling yields than iodo analogs (75–92% vs. 50–70%) with minimal dehalogenation [2]. Purchasing the pre-protected building block avoids the 5–15% yield loss typical of benchtop Boc protection, a meaningful advantage when synthesizing 50–100 analogs in parallel.

Agrochemical Lead Optimization via Orthogonal Functionalization

For the synthesis of herbicidal 4-aryloxypyrazole-1-carboxamides or related agrochemicals, the Boc group serves as a transient directing functionality for N-acylation while the 4-bromo substituent is separately elaborated via Suzuki coupling [1]. The orthogonal reactivity prevents cross-contamination between the two diversification steps, a feature not available with the unprotected 4-bromo-3,5-dimethylpyrazole (CAS 3398-16-1). The predicted low pKa (−1.94) ensures rapid, quantitative Boc removal under mild acidic conditions (TFA/CH₂Cl₂, rt, <2 h) without affecting acid-sensitive aryl ether or ester linkages that may be present in advanced intermediates .

Fragment-Based Discovery with Privileged Pyrazole Core

The unprotected 4-bromo-3,5-dimethylpyrazole has been co-crystallized with cAMP-dependent protein kinase A (PKA) at 1.37 Å resolution (PDB), confirming its binding competence [1]. When a fragment hit requires elaboration to a larger lead compound, 1040276-87-6 offers a direct, protection-free entry into Suzuki-derived libraries with the pharmacophoric methyl groups already in place. This saves one synthetic step compared to starting from the unprotected fragment and performing N-Boc protection, reducing the total synthesis time for each elaborated analog by approximately 4–8 hours of laboratory work.

Scale-Up of CDK/TBK1 Inhibitor Intermediates

The use of Boc-protected 4-bromopyrazole intermediates is documented in the synthesis of the TBK1 inhibitor Tozasertib and CDK inhibitors [1]. In a process setting, 1040276-87-6 eliminates the need for hazardous Boc₂O handling and the associated exotherm control. With commercial availability at ≥98% purity on multi-gram scale (up to 25 g from AChemBlock with 10-day lead time), the compound supports milligram-to-decagram campaigns without the upstream QC burden of verifying in-house protection completion [2].

Application
Selection Property
Validation Focus
Pyrazole Kinase Inhibitor Library Synthesis
Pre-protected bromo-handle for direct Suzuki–Miyaura diversification
One-pot coupling–deprotection sequence efficiency
Agrochemical Lead Optimization
Orthogonal Boc protection enabling sequential N-acylation and C-4 arylation
Chemoselectivity between two diversification steps
Fragment-Based Discovery with Privileged Pyrazole Core
Direct entry into Suzuki libraries with pharmacophoric methyl groups in place
Reduction of total synthesis time per elaborated analog
Scale-Up of CDK/TBK1 Inhibitor Intermediates
Eliminates hazardous Boc₂O handling and upstream QC of in-house protection
Multi-gram availability and purity verification for process campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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